
(Tetrahydrofuran-3-yl)methanol
Overview
Description
(Tetrahydrofuran-3-yl)methanol (CAS RN: 15833-61-1) is a heterocyclic alcohol featuring a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 3-position. This compound is widely utilized in organic synthesis, particularly as a chiral building block for pharmaceuticals and agrochemicals . Its stereochemical versatility and polar functional groups make it valuable for constructing complex molecules, such as kinase inhibitors (e.g., quinazoline derivatives) and G-protein coupled receptor modulators (e.g., YH18968) .
Synthesis: Common synthetic routes include:
- Redox-Relay Heck Reaction: Used to prepare derivatives like (2-(Tetrahydrofuran-3-yl)phenyl)methanol, involving Pd(OAc)₂ catalysis and hydride reduction .
- Chiral Chromatography: Enantiomeric separation of racemic mixtures using columns like Chiralpak AD-H with methanol/CO₂ mobile phases .
- Hydrazine-Mediated Cyclization: Reactions with hydrazine hydrate to generate intermediates for pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Tetrahydrofuran-3-yl)methanol can be synthesized through several methods. One common method involves the hydrolysis of 1,3-dioxolane compounds, where tetrahydro-3-furanmethanol is the main product . Another method includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate alkylated tetrahydrofuran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts to optimize the yield and selectivity of the desired product. The process conditions, such as temperature, pressure, and the choice of solvents, are carefully controlled to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: (Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
(Tetrahydrofuran-3-yl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of third-generation nicotinic insecticides such as MTI-446 and antiviral drugs like Penciclovir. The chirality of tetrahydrofuran units at the 3-position enhances the biological activity of these compounds, making the specific enantiomers more effective than others .
1.2 PDE9 Inhibitors
This compound is also utilized in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine, which is a precursor for phosphodiesterase 9 (PDE9) inhibitors. PDE9 inhibitors have potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases .
Chemical Synthesis Applications
2.1 Solvent Properties
this compound can act as a solvent in various chemical reactions due to its polar aprotic nature. It has been studied for its effectiveness in salting-out phase separation systems when mixed with ionic liquids and salts, demonstrating its utility in extraction and separation processes .
2.2 Chiral Resolution
The compound plays a role in chiral resolution processes where specific enantiomers are isolated for use in pharmaceuticals. The synthesis methods often involve simple operational steps and high yield rates, making it economically viable for large-scale production .
Case Studies
Mechanism of Action
The mechanism of action of (tetrahydrofuran-3-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in the synthesis of androgen receptor antagonists, it acts as a key intermediate, facilitating the formation of cyclic urea derivatives that exhibit potent antiproliferative activity against prostate cancer cells . The molecular targets include androgen receptors, and the pathways involved are related to androgen blockade therapy .
Comparison with Similar Compounds
Structural and Functional Similarities
The following table summarizes key structural analogs and their similarity scores (based on CAS databases):
Physicochemical and Functional Differences
Ring Size and Substitution Position
- Tetrahydrofuran vs. Tetrahydropyran : The 6-membered tetrahydropyran analog exhibits reduced ring strain and altered solubility compared to 5-membered THF derivatives. This affects their utility in drug design; THF derivatives are often preferred for mimicking ribose moieties in nucleosides .
- Positional Isomerism: (Tetrahydrofuran-2-yl)methanol (C2 substitution) shows distinct reactivity in nucleophilic substitutions due to steric and electronic differences compared to the C3-substituted parent compound .
Chirality
- The (S)-enantiomer of this compound is critical in asymmetric synthesis. For example, it is used in the preparation of YH18968, a triazolone derivative targeting G-protein coupled receptors, where stereochemistry dictates binding affinity .
Functional Group Complexity
- Compounds like (3S,5S)-5-(Hydroxymethyl)THF-3-ol and cis-diols exhibit enhanced hydrophilicity, making them suitable for aqueous-phase reactions or as polyol precursors .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of (Tetrahydrofuran-3-yl)methanol relevant to experimental design?
this compound (CAS: 15833-61-1) is a liquid with a molecular formula of C₅H₁₀O₂ (MW: 102.13). Key properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 77 °C at 4 mmHg | |
Density | 1.07 g/cm³ | |
Refractive Index | 1.46 | |
Purity (GC) | >98.0% | |
Stability | Store at ≤15°C in dry conditions |
These properties are critical for solvent selection, reaction optimization, and purification workflows. For example, its low boiling point under reduced pressure makes it suitable for rotary evaporation during product isolation.
Q. What synthetic routes are commonly employed to prepare this compound?
Two primary methods are documented:
Grignard Reaction : Dihydrocoumarin reacts with methylmagnesium chloride in THF at 0–20°C, followed by acid quenching to yield the product .
Microwave-Assisted Cross-Coupling : Tsunoda reagent-mediated Mitsunobu reactions using (cyanomethylene)tributylphosphorane under nitrogen at 150°C for 30 minutes .
Key Considerations :
- THF is often used as a solvent due to its compatibility with organometallic reagents .
- Reaction monitoring via TLC or GC-MS is recommended to optimize yields (>90% reported in controlled conditions) .
Q. How is this compound characterized analytically?
Standard characterization methods include:
- NMR : Confirmatory ¹H/¹³C NMR spectra align with structural features (e.g., hydroxyl proton at δ ~1.5 ppm, furan ring protons at δ ~3.5–4.0 ppm) .
- GC : Purity assessment (>98% by GC) ensures minimal impurities in synthetic batches .
- HPLC : Used for chiral separation in enantiomerically enriched samples (e.g., tR = 21.7 min for a sulfonated derivative) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in reactions involving this compound?
The compound’s tetrahydrofuran ring introduces stereochemical complexity. Strategies include:
- Chiral Auxiliaries : Use of (R)- or (S)-configured derivatives (e.g., (3R)-tetrahydrofuran-3-yl tosylate) to direct asymmetric synthesis .
- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures to isolate enantiomers (e.g., >99% ee reported for derivatives) .
Challenges :
Q. What are the stability limitations of this compound under catalytic conditions?
Instability arises in:
- Oxidative Environments : The furan ring is prone to ring-opening under strong oxidants (e.g., KMnO₄) .
- Acidic Media : Protonation of the hydroxyl group may lead to dehydration or polymerization .
Mitigation :
- Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during catalysis .
- Stabilize with radical inhibitors (e.g., BHT) in free-radical reactions .
Q. How can contradictory toxicity data for this compound be resolved in safety assessments?
Existing safety data are sparse:
Parameter | Status | Source |
---|---|---|
Acute Toxicity | No data | |
Ecotoxicity | Not classified |
Recommendations :
- Conduct in vitro assays (e.g., Ames test for mutagenicity) .
- Follow ICH Q3C guidelines for residual solvent limits (Class 2 for THF derivatives) .
Q. What advanced applications exist for this compound in pharmaceutical research?
- Prodrug Synthesis : Serves as a scaffold for antiviral nucleoside analogs (e.g., coumarin-thiazole derivatives with anti-HIV activity) .
- LpxC Inhibition : Derivatives show potential as antibiotics targeting Gram-negative bacteria .
Case Study :
- A boronic ester derivative (CAS: 2306827-13-2) demonstrated efficacy in fentanyl analog studies but requires stringent handling due to neurotoxicity risks .
Q. How do solvent polarity and temperature affect reaction kinetics in this compound-mediated syntheses?
Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Notes |
---|---|---|---|
THF | 7.5 | 0.45 | Optimal for Grignard |
Methanol | 32.7 | 0.12 | Slower due to H-bonding |
Higher temperatures (e.g., 150°C in microwave reactors) accelerate cross-coupling but may degrade thermally sensitive products .
Properties
IUPAC Name |
oxolan-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935903 | |
Record name | (Oxolan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-61-1 | |
Record name | (+-)-Tetrahydro-3-furanmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Oxolan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-3-furanmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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